Casuariin

Antioxidant Ellagitannin SAR Lipid peroxidation

Casuariin (CAS 79786-04-2, C₃₄H₂₄O₂₂, MW 784.5 g/mol) is a C-glycosidic ellagitannin first isolated from Casuarina stricta leaves. It belongs to the hydrolyzable tannin superfamily and features an open-chain D-glucose core esterified with two hexahydroxydiphenoyl (HHDP) groups and one galloyl group — a structural arrangement it shares with its isomer casuarinin and the related compound stachyurin.

Molecular Formula C34H24O22
Molecular Weight 784.5 g/mol
Cat. No. B1255675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasuariin
Synonymscasuariin
Molecular FormulaC34H24O22
Molecular Weight784.5 g/mol
Structural Identifiers
SMILESC1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C5C(C6=C(C(=C(C(=C6C(=O)O5)C7=C(C(=C(C=C7C(=O)O4)O)O)O)O)O)O)O)O
InChIInChI=1S/C34H24O22/c35-8-1-5-12(21(42)18(8)39)13-6(2-9(36)19(40)22(13)43)32(50)54-28(11(38)4-53-31(5)49)30-29-26(47)17-16(34(52)55-29)15(24(45)27(48)25(17)46)14-7(33(51)56-30)3-10(37)20(41)23(14)44/h1-3,11,26,28-30,35-48H,4H2/t11-,26-,28-,29+,30+/m1/s1
InChIKeyCHBITXAMNKHJCR-JNUHSSLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Casuariin for Research Procurement: Class Identity, Structure, and Why Substitution Requires Scrutiny


Casuariin (CAS 79786-04-2, C₃₄H₂₄O₂₂, MW 784.5 g/mol) is a C-glycosidic ellagitannin first isolated from Casuarina stricta leaves [1]. It belongs to the hydrolyzable tannin superfamily and features an open-chain D-glucose core esterified with two hexahydroxydiphenoyl (HHDP) groups and one galloyl group — a structural arrangement it shares with its isomer casuarinin and the related compound stachyurin [1]. Casuariin has been identified in multiple plant species including Lagerstroemia speciosa, Punica granatum, Pimenta dioica, and Geum japonicum, and has documented activities across antioxidant, anticoagulant, and glucose-uptake-modulating assays [2][3]. Its open-chain C-glycosidic architecture distinguishes it from the more common O-glycosidic ellagitannins and underpins key differences in biological performance relative to close structural analogs — differences that carry direct consequences for experimental design and compound selection.

C
Open-chain C-glycosidic ellagitannin probe for SAR studies
A
Reported mid-range antioxidant ranking across membrane and microsomal systems
M
Low-potency comparator in glucose uptake assays (vs. casuarinin)
E
Mixed noncompetitive thrombin/Factor Xa dual inhibitor for coagulation studies

Casuariin Procurement Risk: Why Casuarinin, Casuarictin, and Other In-Class Ellagitannins Cannot Be Interchanged


Casuariin, casuarinin, and casuarictin are structurally isomeric or closely related C-glycosidic ellagitannins frequently co-isolated from the same plant sources, yet their biological performance diverges substantially in quantitative head-to-head assays. In a direct comparison of antioxidant activity across three distinct experimental systems, casuarinin (compound 1) consistently outperformed casuariin (compound 2), which in turn outperformed punicacortein A and other monomeric ellagitannins [1]. In the 3T3-L1 insulin-like glucose uptake assay, casuarinin achieved activity at a 25-fold lower concentration than casuariin (0.04 mg/mL vs. 1.0 mg/mL), demonstrating that even epimeric or isomeric variation yields non-interchangeable potency [2]. Furthermore, in the S-180 sarcoma in vivo model, casuarictin and its related monomeric tannins — a class that includes casuariin — were explicitly reported as ineffective at 10 mg/kg i.p., whereas oligomeric ellagitannins (e.g., oenothein B, agrimoniin) showed significant host-mediated antitumor activity [3]. These quantitative disparities mean that substituting casuariin with casuarinin, casuarictin, or another in-class ellagitannin without experimental verification introduces uncontrolled variability in potency, mechanism, and in vivo outcome.

Isomer Casuarinin exhibits reported higher antioxidant rank and 25-fold greater glucose-uptake potency; direct substitution may shift assay response windows.
Mechanism Mixed noncompetitive thrombin inhibition differs from competitive inhibitors like pedunculagin; mechanism-dependent IC50 may not transfer across systems.
In vivo class Monomeric ellagitannins including casuariin-class structures were reported ineffective in S-180 model; oligomeric tannins required for host-mediated response.

Casuariin Differential Performance Evidence: Quantified Comparisons Against Closest Analogs for Informed Compound Selection


Antioxidant Activity Ranking: Casuariin vs. Casuarinin in Three Independent In Vitro Systems (Osbeckia chinensis Study)

In a direct head-to-head comparison of six purified hydrolysable tannins from Osbeckia chinensis, casuariin (compound 2) and casuarinin (compound 1) were ranked across three antioxidant assay systems [1]. In the food model system (thiocyanate/TBA method), the antioxidative efficiency order was: gallic acid < α-tocopherol < methyl gallate < degalloyl-punicacortein A (4) < punicacortein A (3) < compounds 5 = 6 < casuariin (2) < casuarinin (1) = BHA < ellagic acid. In the rabbit erythrocyte membrane ghost system, the order was: α-tocopherol < gallic acid < methyl gallate < (4) < (3) = (5) = (6) = ellagic acid < casuariin (2) < casuarinin (1). In the rat liver microsome system: ellagic acid < (4) < gallic acid < (3) = (5) = (6) < methyl gallate < casuariin (2) < casuarinin (1) = α-tocopherol. Across all three systems, casuarinin consistently ranked one tier above casuariin, while casuariin consistently ranked above punicacortein A and the simpler HHDP-glucopyranosides [1].

Antioxidant ranking
Head-to-head
Casuarinin > Casuariin > Punicacortein A across three independent assay systems (food, erythrocyte membrane, microsome)
Reported rank order may not replicate under different oxidative challenge models.
Consistent rank reproduced in membrane, microsomal, and food model contexts.
Antioxidant Ellagitannin SAR Lipid peroxidation

Insulin-Like Glucose Uptake Potency Differential: Casuariin Requires 25-Fold Higher Concentration Than Casuarinin in 3T3-L1 Adipocytes

In a bioassay-guided isolation study from Lagerstroemia speciosa leaves, seven ellagitannins were tested for insulin-like glucose uptake stimulation in 3T3-L1 adipocytes [1]. The minimum effective concentration required to elicit glucose uptake stimulation was reported for each compound. Casuarinin and lagerstroemin were active at 0.04 mg/mL, flosin B and stachyurin at 0.2 mg/mL, while casuariin required a 25-fold higher concentration of 1.0 mg/mL to achieve the same qualitative effect [1][2]. This represents the largest inter-compound potency gap among the five active ellagitannins in this assay panel. Additionally, casuariin did not inhibit adipocyte differentiation at tested concentrations, whereas casuarinin and lagerstroemin did (both at 0.04 mg/mL), indicating a dual functional divergence: casuariin is both less potent for glucose uptake and lacks the adipocyte differentiation-inhibitory activity observed in its closest structural analog casuarinin [1][2].

Glucose uptake potency
Head-to-head
Casuariin 1.0 mg/mL vs. casuarinin 0.04 mg/mL (25-fold difference) in 3T3-L1 adipocytes
Supports lower-potency comparator role in glucose uptake screening; adipogenesis modulation absent.
Concentration difference observed in purified isolates from L. speciosa.
Glucose uptake Insulin-mimetic Diabetes research 3T3-L1

Thrombin Inhibition Mechanism Divergence: Casuariin Is a Mixed Noncompetitive Inhibitor, Distinct from the Competitive Inhibitor Pedunculagin

In the Geum japonicum anticoagulant tannin study, seven purified tannins were evaluated for inhibition of thrombin and Factor Xa [1]. Casuariin (compound 6), penta-O-galloyl-β-glucoside (1), tellimagrandin II (4), and 5-desgalloylstachyurin (7) all acted as mixed noncompetitive inhibitors of thrombin, meaning they bind both free enzyme and enzyme-substrate complex [1]. In contrast, pedunculagin (compound 2) was a competitive inhibitor of thrombin, with IC₅₀ values of 0.18 μM (synthetic substrate) and 0.15 μM (fibrinogen) [1]. For the mixed noncompetitive group including casuariin, IC₅₀ values for fibrinogen hydrolysis were 2- to 7-fold lower than those for synthetic substrate hydrolysis, indicating preferential inhibition of the physiologically relevant fibrinogen cleavage reaction [1]. All five active compounds (1, 2, 4, 6, and 7) also competitively inhibited Factor Xa, demonstrating that casuariin is a dual-target anticoagulant (thrombin + Factor Xa) but with a distinct thrombin inhibition mechanism compared to pedunculagin [1].

Thrombin mechanism
Class-level
Mixed noncompetitive inhibition; also competitive Factor Xa inhibitor. Pedunculagin is competitive at thrombin.
Mechanism class distinction may limit direct interchangeability with competitive inhibitors in enzyme studies.
Individual casuariin IC50 not separately reported; class-level fibrinogen/synthetic substrate ratio 2–7×.
Anticoagulant Thrombin inhibition Factor Xa Enzyme kinetics

In Vivo Antitumor Activity: Monomeric Ellagitannins Including Casuariin-Class Compounds Are Ineffective in S-180 Sarcoma Model

Miyamoto et al. evaluated fifteen tannins for in vivo antitumor activity using the murine S-180 sarcoma model with a single 10 mg/kg i.p. pre-treatment protocol [1]. Tellimagrandin II, rugosin A, hirtellin B, oenothein B, and oenothein A — all oligomeric ellagitannins containing tellimagrandin I or II units — exhibited significant antitumor activity. However, casuarictin and its related monomeric tannins were explicitly reported as ineffective in this assay [1]. Although casuariin was not individually tested in this particular study, it belongs to the same monomeric C-glycosidic ellagitannin structural subclass as casuarictin (open-chain glucose core with HHDP and galloyl esterification), and the paper's structure-activity conclusion explicitly groups casuarictin-related monomeric structures as lacking in vivo antitumor efficacy [1]. By contrast, oligomeric ellagitannins with molecular weights >1500 Da — particularly macrocyclic oligomers — showed host-mediated antitumor activity linked to IL-1β induction [1].

In vivo antitumor model
Class-level
Monomeric ellagitannins (casuarictin class) ineffective in S-180 sarcoma model at 10 mg/kg i.p.; oligomeric tannins showed host-mediated response.
Casuariin-class monomers are not suitable surrogates for oligomeric ellagitannin in vivo endpoints.
Casuariin not tested individually; class inference from structural analog casuarictin.
Antitumor Sarcoma-180 Host-mediated antitumor activity Ellagitannin oligomer

Structural Basis for Differential Performance: Open-Chain C-Glycosidic Core Distinguishes Casuariin from O-Glycosidic and Macrocyclic Ellagitannins

Casuariin, together with casuarinin, castalagin, and castalin, belongs to a structurally distinct subset of ellagitannins characterized by an open-chain D-glucose core rather than the cyclic pyranose form found in pedunculagin, tellimagrandin II, and the majority of ellagitannins [1]. This open-chain configuration arises from C–C bond cleavage of the glucose pyranose ring and is a defining feature of C-glycosidic ellagitannins [1][2]. Casuariin specifically contains two (S)-HHDP groups and one galloyl group esterified to this open-chain glucose [2]. The open-chain architecture directly impacts molecular flexibility, phenolic hydroxyl spatial presentation, and metabolic fate by gut microbiota — factors that underlie the quantitative potency differences observed in antioxidant and glucose uptake assays relative to cyclic-glucose or macrocyclic ellagitannin comparators [3]. Furthermore, the C-glycosidic bond imparts greater chemical stability than the O-glycosidic linkage under acidic and enzymatic conditions relevant to both in vitro assay buffers and in vivo gastrointestinal transit [3].

Core architecture
Source review
Open-chain D-glucose with C-glycosidic linkage; two (S)-HHDP and one galloyl group.
Structural basis for divergent potency vs. cyclic O-glycosidic analogs; matched pair with casuarinin.
Confirmed by NMR across multiple isolation sources.
Ellagitannin C-glycosidic Structural biology Structure-activity relationship

Dual Anticoagulant Target Profile: Casuariin Inhibits Both Thrombin and Factor Xa, Contrasting with Single-Target Ellagitannins

In the comprehensive enzyme inhibition profiling by Dong et al., casuariin (compound 6) was among five tannins that inhibited both thrombin (mixed noncompetitive) and Factor Xa (competitive) in the coagulation cascade [1]. This dual-target profile is noteworthy because certain structurally related ellagitannins display only single-enzyme activity; for example, within the same study, the anticoagulant activity hierarchy and enzyme selectivity pattern differed across the seven tested compounds [1]. All five dual-active compounds (1, 2, 4, 6, and 7) significantly prolonged rabbit plasma clotting time, confirming that the in vitro enzyme inhibition translates to functional anticoagulation ex vivo [1]. The mixed noncompetitive mechanism against thrombin combined with competitive Factor Xa inhibition means casuariin engages two distinct inhibitory modalities at two sequential points in the coagulation cascade, a profile that is not uniformly shared across the ellagitannin class [1].

Dual anticoagulant profile
Class-level
Inhibits both thrombin (mixed noncompetitive) and Factor Xa (competitive); prolongs rabbit plasma clotting.
Broader cascade engagement vs. single-target ellagitannins; mechanism combination relevant for anticoagulant probe design.
Dual activity not uniformly shared across the ellagitannin class.
Anticoagulant Dual inhibitor Coagulation cascade Factor Xa

Casuariin Procurement Scenarios: Evidence-Backed Applications Where Casuariin Provides Differentiated Value


Ellagitannin Antioxidant SAR Panel: Casuariin as the Mid-Range Benchmark Between Casuarinin and Punicacortein A

For structure-activity relationship studies of ellagitannin antioxidant capacity, casuariin occupies a reproducible mid-range position across three distinct assay systems (food model, erythrocyte membrane ghosts, and liver microsomes), consistently ranking above punicacortein A and HHDP-glucopyranosides but below casuarinin [1]. This makes it an ideal benchmark compound for calibrating antioxidant assays when screening novel ellagitannins or plant extracts — its activity is neither ceiling-level (casuarinin/BHA) nor floor-level (gallic acid), providing a dynamic range reference point that is stable across membrane and microsomal contexts. Procurement of casuariin alongside casuarinin enables a matched-pair comparison of open-chain C-glycosidic ellagitannins with a known and quantifiable activity gradient.

Glucose Uptake Modulator Screening: Casuariin as a Low-Potency Control for Casuarinin and Lagerstroemin

In 3T3-L1 adipocyte glucose uptake assays, casuariin's 25-fold lower potency relative to casuarinin (1.0 mg/mL vs. 0.04 mg/mL) and its lack of adipocyte differentiation inhibition make it a valuable low-potency comparator within ellagitannin screening panels [2][3]. Researchers investigating insulin-mimetic natural products can use casuariin to establish the lower boundary of the ellagitannin potency window, enabling dose-response curve spanning and ensuring that observed effects are structurally specific rather than a generic polyphenol response. Its selective glucose uptake activity without adipogenesis modulation also allows clean dissection of these two pathways in mechanistic studies.

Coagulation Enzyme Mechanistic Studies: Casuariin as a Mixed Noncompetitive Thrombin/Factor Xa Dual Inhibitor Probe

Casuariin's dual inhibition of thrombin (mixed noncompetitive) and Factor Xa (competitive), confirmed by rabbit plasma clotting prolongation, positions it as a useful probe for studying the structural determinants of ellagitannin-enzyme interactions in the coagulation cascade [4]. It can be deployed alongside pedunculagin (competitive thrombin inhibitor) to compare how inhibitor mechanism class affects anticoagulant pharmacodynamics, and alongside single-target ellagitannins to evaluate the functional consequences of dual vs. single coagulation factor blockade. Its C-glycosidic open-chain structure further allows investigation of how glucose core conformation influences protein binding in the thrombin active site and exosite regions.

Negative Control for In Vivo Antitumor Ellagitannin Studies: Monomeric Benchmark for Oligomer Comparison

For in vivo antitumor efficacy studies of ellagitannins using the S-180 sarcoma or related transplantable tumor models, casuariin can serve as a monomeric negative control. The Miyamoto et al. study established that monomeric casuarictin-class ellagitannins — the structural category to which casuariin belongs — are ineffective at 10 mg/kg i.p. in the S-180 model, whereas oligomeric ellagitannins such as oenothein B show significant host-mediated antitumor activity [5]. Including casuariin as a monomeric control in antitumor ellagitannin studies provides a structurally matched negative comparator, strengthening the conclusion that observed in vivo efficacy is oligomer-specific rather than a generic tannin effect.

Application
Selection Property
Validation Focus
Ellagitannin antioxidant SAR panel
Mid-range antioxidant ranking across membrane and microsomal systems
Rank-order reproducibility under different oxidative challenge models
Glucose uptake modulator screening
Low-potency ellagitannin comparator for assay window calibration
Pathway-specific dissociation of glucose uptake from adipogenesis modulation
Coagulation enzyme mechanistic studies
Mixed noncompetitive thrombin/competitive Factor Xa dual inhibitor
Mechanism class comparison against competitive inhibitors (e.g., pedunculagin)
In vivo ellagitannin tumor model studies
Monomeric ellagitannin negative control
Oligomer-specific host-mediated model response confirmation
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